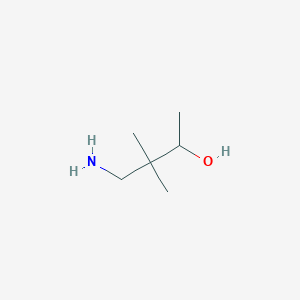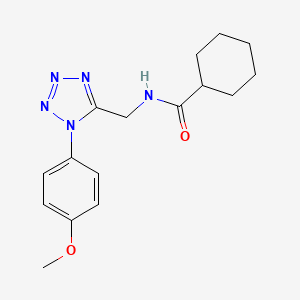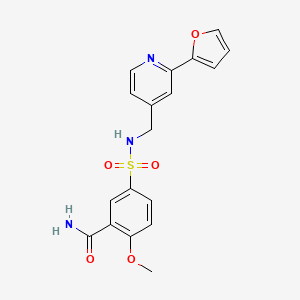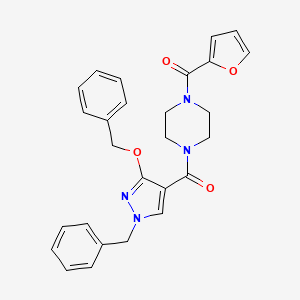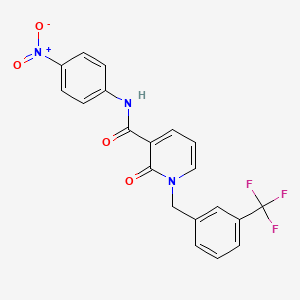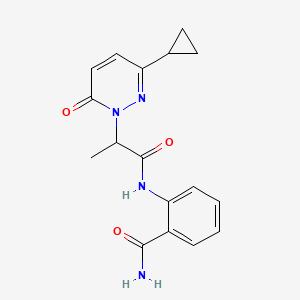
4-hydroxy-N-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 4-hydroxy-2-quinolones . 4-Hydroxy-2-quinolones are organic compounds that have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones and their analogs has been a topic of interest in recent years . These compounds are often synthesized through a series of complex reactions, including extraction, chromatographic separation, and final crystallization .Molecular Structure Analysis
The molecular structure of this compound is likely complex, with multiple chiral centers and a cyclic nature. The unique amino acid, Bmt, plays a pivotal role in the structure, contributing to the overall conformation of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are intricate, given the molecule’s complexity . The correlation of Bmt to dihydro-MeBmt through chemical transformation is a key step in confirming the structure of the novel amino acid .Aplicaciones Científicas De Investigación
Environmental Management and Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are critical for degrading recalcitrant compounds in the environment. Compounds like 4-hydroxy-N-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-3-carboxamide, by virtue of their chemical structure, may undergo various degradation pathways and interact with environmental pollutants. A study highlights the degradation of acetaminophen (ACT) in aqueous media using AOPs, detailing by-products and their biotoxicity, which could be relevant for understanding the environmental fate of similar compounds (Qutob et al., 2022).
Role in Biological Processes
The study of compounds like this compound can also extend to understanding cellular processes and stress responses. For example, research on 4-hydroxynonenal, a bioactive marker, sheds light on biological activities and methods for identification in cells, suggesting the importance of such compounds in signaling, oxidative stress response, and more (Žarković, 2003).
Biotechnological Applications
In biotechnology, hydroxycinnamic acids and their derivatives play a crucial role due to their antioxidant properties and potential as precursors for valuable chemicals. These applications range from the production of biodegradable polymers to serving as feedstocks for green chemistry. Understanding the chemical pathways and biological activities of specific compounds like this compound can lead to innovations in material science and bioprocessing (Gao, Ma, & Xu, 2011).
Antioxidant Activity and Health Applications
Research into the antioxidant properties of compounds related to this compound can provide insights into their potential health benefits, including roles in preventing or mitigating oxidative stress-related diseases. Studies on hydroxycinnamic acids reveal structure-activity relationships that inform the design of more potent antioxidant molecules (Razzaghi-Asl et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-hydroxy-N-(4-methylphenyl)sulfonyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6S/c1-10-6-8-11(9-7-10)25(22,23)18-16(20)14-15(19)12-4-2-3-5-13(12)24-17(14)21/h2-9,19H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAIMTPQKHAJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride](/img/structure/B2779988.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2779989.png)
![7-chloro-4-(3,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2779990.png)
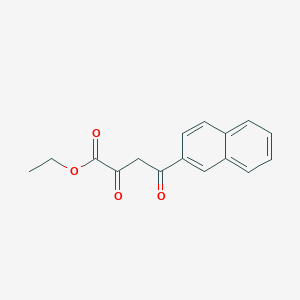
![5-methyl-1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2779993.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2779994.png)
